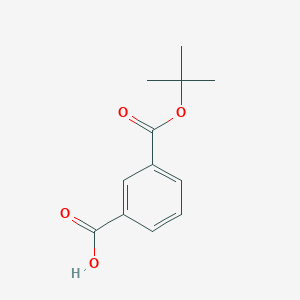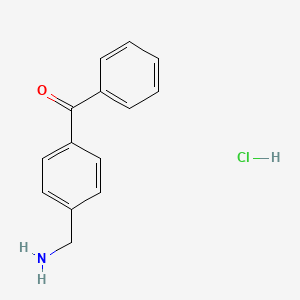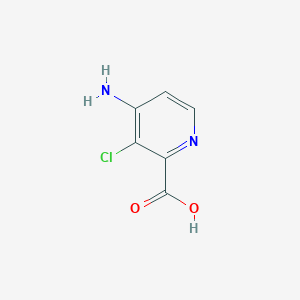
5-溴-3-氟苯-1,2-二胺
描述
5-Bromo-3-fluorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrFN2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-3-fluorobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-3-fluorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学氟化研究
Horio等人(1996年)的研究调查了卤代苯的电化学氟化,这对于理解涉及化合物如5-溴-3-氟苯-1,2-二胺的反应和机制是相关的。这项研究对于开发合成氟化芳香化合物的方法至关重要,而5-溴-3-氟苯-1,2-二胺属于这一类别(Horio et al., 1996)。
光解离和光谱学
Karlsson等人(2008年)对溴-3-氟苯的紫外光解离进行了详细研究。这项研究为了解类似化合物在紫外辐射下的行为提供了见解,这对于理解5-溴-3-氟苯-1,2-二胺的光稳定性和光化学性质可能是相关的(Karlsson et al., 2008)。
化学合成和反应
Mongin和Schlosser(1996年)探讨了氯代和溴代氟芳烃的区域选择性邻位锂化。这项研究对于开发涉及卤代化合物的合成途径至关重要,潜在地包括5-溴-3-氟苯-1,2-二胺(Mongin & Schlosser, 1996)。
有机金属化学
Pike等人(2017年)讨论了氟代苯在有机金属化学中的应用,突出它们在金属中心反应中作为溶剂或配体的作用。这项研究揭示了氟代苯如5-溴-3-氟苯-1,2-二胺在有机金属反应和催化中的潜在应用(Pike et al., 2017)。
光谱分析
Mahadevan等人(2011年)对1-溴-3-氟苯进行了光谱研究,这与5-溴-3-氟苯-1,2-二胺密切相关。这项研究为了解这类化合物的振动性质和电子结构提供了见解,这对于理解它们的物理和化学特性是重要的(Mahadevan et al., 2011)。
安全和危害
作用机制
Target of Action
Benzene derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 5-Bromo-3-fluorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight (20503 g/mol) and physical properties suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-fluorobenzene-1,2-diamine. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
生化分析
Biochemical Properties
5-Bromo-3-fluorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces between the compound and the active sites of the enzymes. These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathways in which the enzyme is involved .
Cellular Effects
The effects of 5-Bromo-3-fluorobenzene-1,2-diamine on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of certain signaling proteins, thereby modulating signal transduction pathways. Additionally, 5-Bromo-3-fluorobenzene-1,2-diamine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluorobenzene-1,2-diamine exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes, leading to inhibition or activation of their activity. This binding often involves specific interactions with the active sites of the enzymes, which can alter their conformation and function. Additionally, 5-Bromo-3-fluorobenzene-1,2-diamine can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluorobenzene-1,2-diamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-fluorobenzene-1,2-diamine is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluorobenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Bromo-3-fluorobenzene-1,2-diamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
5-Bromo-3-fluorobenzene-1,2-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 5-Bromo-3-fluorobenzene-1,2-diamine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 5-Bromo-3-fluorobenzene-1,2-diamine within tissues can also influence its overall activity and toxicity .
属性
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZRRLKJAXHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378331 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-69-3 | |
| Record name | 5-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediamine, 5-bromo-3-fluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
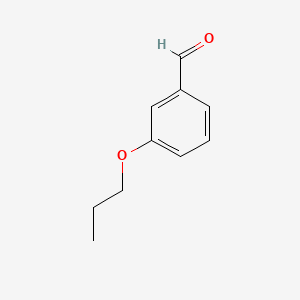
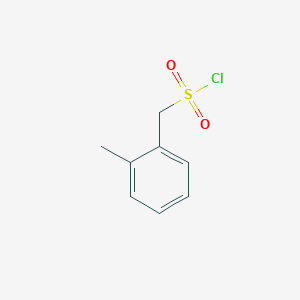

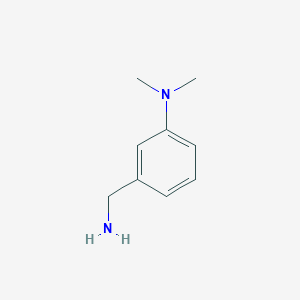
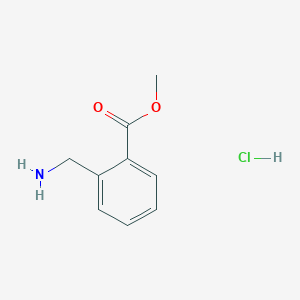
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
